
n-Methyl-n-(2-oxo-2-phenylethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Methyl-n-(2-oxo-2-phenylethyl)benzamide is a chemical compound known for its diverse applications in scientific research It is characterized by its unique molecular structure, which includes a benzamide group attached to a phenylethyl moiety with an oxo group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-n-(2-oxo-2-phenylethyl)benzamide typically involves the reaction of benzamide with a phenylethyl derivative under specific conditions. One common method involves the use of methylation agents to introduce the methyl group into the benzamide structure. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure consistent quality and efficiency. Industrial production methods may also include purification steps such as recrystallization or chromatography to achieve the desired level of purity.
Analyse Chemischer Reaktionen
Types of Reactions
n-Methyl-n-(2-oxo-2-phenylethyl)benzamide undergoes various chemical reactions, including:
Hydrolysis: The amide bond can be broken down by water (hydrolysis) under acidic or basic conditions, forming the corresponding carboxylic acid and amine.
Esterification: The carboxylic acid group could potentially react with an alcohol in the presence of an acid catalyst to form an ester.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Esterification: Requires an acid catalyst, such as sulfuric acid, and an alcohol, such as methanol or ethanol.
Major Products Formed
Hydrolysis: Produces carboxylic acid and amine.
Esterification: Produces esters and water.
Wissenschaftliche Forschungsanwendungen
n-Methyl-n-(2-oxo-2-phenylethyl)benzamide is utilized in various scientific research applications, including:
Drug Synthesis: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Organic Reactions: It is used in organic chemistry for various reactions and as a building block for more complex molecules.
Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of n-Methyl-n-(2-oxo-2-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with target molecules. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
n-Methyl-n-(2-oxo-2-phenylethyl)benzamide can be compared with other similar compounds, such as:
Methyl 2-oxo-2-phenylacetate: This compound shares a similar phenylethyl structure but differs in the presence of an ester group instead of an amide group.
N-(2-Oxo-2-phenylacetyl)benzamide: This compound is structurally similar but lacks the methyl group on the nitrogen atom.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in scientific research Its unique structure and reactivity make it valuable in various fields, including chemistry, biology, medicine, and industry
Eigenschaften
CAS-Nummer |
42205-87-8 |
|---|---|
Molekularformel |
C16H15NO2 |
Molekulargewicht |
253.29 g/mol |
IUPAC-Name |
N-methyl-N-phenacylbenzamide |
InChI |
InChI=1S/C16H15NO2/c1-17(16(19)14-10-6-3-7-11-14)12-15(18)13-8-4-2-5-9-13/h2-11H,12H2,1H3 |
InChI-Schlüssel |
KXARYBXYBGQZCM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 5-fluoro-3-[(4-hydroxy-2-sulfanylidene-3H-1,3-thiazol-5-yl)methylidene]indole-2-carboxylate](/img/structure/B14012880.png)
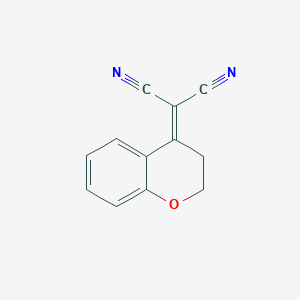
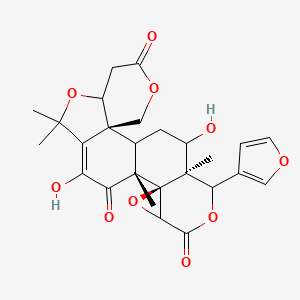
![2-[(2-methyl-3H-thiophen-2-yl)oxy]acetonitrile](/img/structure/B14012900.png)
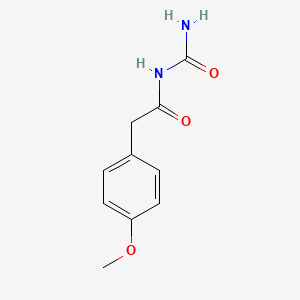
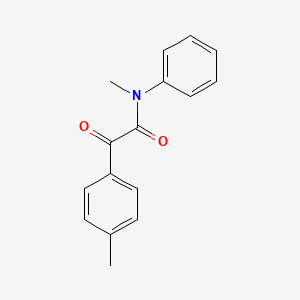


![{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetic acid](/img/structure/B14012930.png)
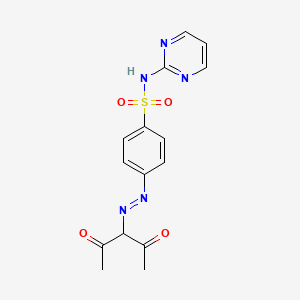

![4-Bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B14012961.png)
![tert-butyl N-[(3R,4R)-3-cyanopiperidin-4-yl]carbamate](/img/structure/B14012962.png)
